molecular formula C14H20N2O2 B7920188 [(1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid

[(1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid

Cat. No.: B7920188
M. Wt: 248.32 g/mol
InChI Key: UYMUYZHHUCYZRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle This structure is significant in medicinal chemistry due to its ability to interact with various biological targets

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid typically involves the functionalization of the pyrrolidine ringThe reaction conditions often include the use of bases such as sodium hydride or potassium carbonate to facilitate the alkylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions

[(1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

[(1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets. The pyrrolidine ring can bind to various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound can influence signaling pathways and biochemical processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the benzyl group and the amino-acetic acid moiety allows for versatile functionalization and interaction with biological targets, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-[(1-benzylpyrrolidin-2-yl)methylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c17-14(18)10-15-9-13-7-4-8-16(13)11-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMUYZHHUCYZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)CNCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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